Fonsecinone C
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Overview
Description
Fonsecinone C is a dimeric naphthopyran compound with the molecular formula C₃₂H₂₈O₁₁. It was originally isolated from the fungus Aspergillus niger . This compound is known for its complex structure and significant biological activities, making it a subject of interest in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: Fonsecinone C can be synthesized through the cultivation of Aspergillus niger under specific conditions. The fungus is grown in a suitable medium, and the compound is extracted and purified using chromatographic techniques .
Industrial Production Methods: Industrial production of this compound involves large-scale fermentation of Aspergillus niger. The fermentation broth is then processed to isolate and purify the compound. Advanced techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: Fonsecinone C undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activities .
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂) are commonly used.
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Halogenation and alkylation reactions are performed using reagents like bromine (Br₂) and alkyl halides.
Major Products: The major products formed from these reactions include various derivatives of this compound with enhanced or altered biological properties .
Scientific Research Applications
Fonsecinone C has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for synthesizing other complex organic compounds.
Biology: Studied for its role in fungal metabolism and secondary metabolite production.
Mechanism of Action
Fonsecinone C exerts its effects through the inhibition of bacterial enoyl-acyl carrier protein reductase (FabI), a key enzyme in fatty acid biosynthesis. This inhibition disrupts the bacterial cell membrane synthesis, leading to the death of the bacterial cells . The compound specifically binds to FabI, producing concentration-dependent inhibition effects .
Comparison with Similar Compounds
- Fonsecinone A
- Aurasperone A
- Aurasperone E
Properties
CAS No. |
95152-77-5 |
---|---|
Molecular Formula |
C32H28O11 |
Molecular Weight |
588.6 g/mol |
IUPAC Name |
9-(2,5-dihydroxy-6,8-dimethoxy-2-methyl-4-oxo-3H-benzo[g]chromen-10-yl)-5-hydroxy-8,10-dimethoxy-2-methylbenzo[h]chromen-4-one |
InChI |
InChI=1S/C32H28O11/c1-13-7-17(33)25-18(34)8-14-9-20(39-4)27(29(41-6)22(14)30(25)42-13)24-16-10-15(38-3)11-21(40-5)23(16)28(36)26-19(35)12-32(2,37)43-31(24)26/h7-11,34,36-37H,12H2,1-6H3 |
InChI Key |
XWHLKURAEUPHAB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)C2=C(C=C3C=C(C(=C(C3=C2O1)OC)C4=C5C(=C(C6=C4C=C(C=C6OC)OC)O)C(=O)CC(O5)(C)O)OC)O |
Origin of Product |
United States |
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